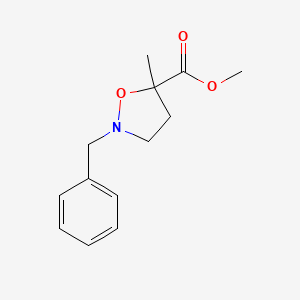

Methyl 2-benzyl-5-methyl-1,2-oxazolidine-5-carboxylate

Description

Properties

CAS No. |

101156-90-5 |

|---|---|

Molecular Formula |

C13H17NO3 |

Molecular Weight |

235.28 g/mol |

IUPAC Name |

methyl 2-benzyl-5-methyl-1,2-oxazolidine-5-carboxylate |

InChI |

InChI=1S/C13H17NO3/c1-13(12(15)16-2)8-9-14(17-13)10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 |

InChI Key |

GMDAXMIDMSTJPY-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCN(O1)CC2=CC=CC=C2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-benzyl-5-methylisoxazolidine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with methyl acrylate in the presence of a base, followed by cyclization with hydroxylamine hydrochloride under refluxing methanolic conditions . The reaction conditions are crucial to ensure the formation of the isoxazolidine ring and to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-benzyl-5-methylisoxazolidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Methyl 2-benzyl-5-methylisoxazolidine-5-carboxylate has several applications in scientific research:

Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-benzyl-5-methylisoxazolidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Table 1: Key Substituent Effects in Isoxazolidine Derivatives

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., nitro in 9a) increase electrophilicity at adjacent positions, facilitating nucleophilic attacks. Conversely, electron-donating groups (e.g., methyl in the target compound) stabilize the ring against ring-opening reactions.

- Hydrogen Bonding : Hydroxyl or carboxylate groups (as in ) promote intermolecular interactions, influencing crystallization behavior and thermal stability.

Spectroscopic and Crystallographic Comparisons

Table 2: Spectroscopic Data for Selected Isoxazolidines

Insights :

- The ester C=O stretching frequency (~1716–1735 cm⁻¹) is consistent across derivatives, confirming minimal electronic perturbation from substituents.

- $ ^1H $-NMR signals for aromatic protons (δ 7.16–7.82 ppm) and methyl groups (δ 2.32–2.48 ppm) reflect substituent-induced deshielding effects.

Solid-State Behavior and Hydrogen Bonding

The crystal structure of Methyl 5-hydroxy-3-phenyl-1,2-oxazolidine-5-carboxylate reveals an envelope conformation of the oxazolidine ring, with intermolecular N–H⋯O and O–H⋯N hydrogen bonds forming chains along the [010] direction . In contrast, derivatives lacking hydroxyl groups (e.g., 9a or 9d) rely on weaker C–H⋯O interactions or halogen bonding (for bromophenyl analogs) for lattice stabilization .

Biological Activity

Methyl 2-benzyl-5-methyl-1,2-oxazolidine-5-carboxylate (CAS No. 101156-90-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C13H17NO3 |

| Molecular Weight | 235.28 g/mol |

| IUPAC Name | This compound |

| InChI Key | GMDAXMIDMSTJPY-UHFFFAOYSA-N |

Synthesis Methods

The synthesis of this compound typically involves the cyclization of appropriate precursors. One common method includes:

- Reactants : Benzylamine and methyl acrylate.

- Conditions : Reaction in the presence of a base followed by cyclization with hydroxylamine hydrochloride under refluxing methanolic conditions.

This method can be scaled up using continuous flow reactors to enhance efficiency and yield.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. It has been noted for its potential in:

- Enzyme Inhibition : The compound may inhibit various enzymes, which could lead to altered metabolic pathways.

- Receptor Binding : It can bind to specific receptors, potentially modulating their activity and influencing physiological responses .

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : The compound has shown promising results against various pathogens, including fungi like Candida albicans, with minimum inhibitory concentration (MIC) values indicating significant potency .

- Antiproliferative Effects : Studies have demonstrated that derivatives of oxazolidines can exhibit cytotoxicity against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma), suggesting potential applications in cancer therapy .

- Enzyme Interaction : The compound may act as an inhibitor for specific enzymes involved in critical cellular processes, which could be leveraged for therapeutic applications targeting metabolic disorders or cancer .

Study on Antimicrobial Properties

In a study evaluating the antimicrobial properties of oxazolidine derivatives, this compound demonstrated significant activity against Candida albicans. The study reported MIC values ranging from 0.8 to 1.5 µg/mL, indicating strong antifungal potential .

Anticancer Activity Evaluation

A library of oxazolidine derivatives was screened for antiproliferative activity against cancer cell lines. Results indicated that certain derivatives exhibited cytotoxic effects with IC50 values below 10 µM against HCT-116 and HeLa cells. Molecular docking studies suggested interactions with topoisomerase I as a potential mechanism of action .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Methyl 2-benzyl-5-methyl-1,2-oxazolidine-5-carboxylate, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via a Michael addition of hydroxylamine derivatives to α,β-unsaturated ketone esters, as demonstrated in structurally analogous oxazolidine systems. Key steps include:

- Reacting (E)-methyl 2-oxo-4-phenylbut-3-enoate with hydroxylamine hydrochloride in the presence of triethylamine in dichloromethane .

- Optimizing reaction time (e.g., 6–12 hours) and stoichiometric ratios (e.g., 1:1.2 ketone:hydroxylamine) to minimize side products.

- Purification via silica gel column chromatography using ethyl acetate/hexane gradients (e.g., 1:3 to 1:1 v/v) .

Q. How can the identity and purity of the compound be confirmed post-synthesis?

- Methodological Answer :

- Spectroscopic Analysis : Use - and -NMR to confirm the oxazolidine ring formation (e.g., absence of α,β-unsaturated ketone signals at δ ~6.5–7.5 ppm) and benzyl/methyl substituents .

- Mass Spectrometry : Validate molecular ion peaks (e.g., ESI-MS [M+H]+ at m/z 224.2) .

- Melting Point : Compare observed values (e.g., 182–183°C) with literature data for analogous oxazolidines .

Q. What experimental precautions are necessary for handling this compound?

- Methodological Answer :

- Avoid prolonged skin/eye contact; use PPE (gloves, goggles) and ensure fume hood ventilation during synthesis .

- Store in airtight containers under inert gas (e.g., N) to prevent hydrolysis of the oxazolidine ring .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s thermochemical properties and reaction pathways?

- Methodological Answer :

- Use hybrid functionals like B3LYP (Becke’s three-parameter exchange + Lee-Yang-Parr correlation) with a 6-311++G(d,p) basis set to calculate bond dissociation energies, reaction enthalpies, and transition states .

- Validate computational models against experimental crystallographic data (e.g., bond lengths/angles from single-crystal XRD) .

- Analyze electron density maps (e.g., Laplacian of the density) to identify hydrogen-bonding interactions critical for stability .

Q. How can crystallographic data resolve discrepancies in reported molecular geometries?

- Methodological Answer :

- Refine crystal structures using SHELXL-97, applying full-matrix least-squares minimization on with anisotropic displacement parameters for non-H atoms .

- Address outliers in bond lengths (e.g., C–O vs. C–N distances) by re-examining hydrogen atom placement via difference Fourier maps .

- Visualize molecular packing and hydrogen-bond networks (e.g., N–H⋯O and O–H⋯N interactions) using ORTEP-3 .

Q. What strategies mitigate challenges in isolating diastereomers during synthesis?

- Methodological Answer :

- Employ chiral chromatography (e.g., Chiralpak IA column with hexane/isopropanol eluents) to separate enantiomers .

- Use dynamic NMR to study ring-flipping kinetics in the oxazolidine moiety, which affects diastereomer stability .

- Modify reaction conditions (e.g., low-temperature crystallization) to favor one diastereomer via kinetic control .

Data Contradiction Analysis

Q. How to address inconsistencies between computational and experimental vibrational spectra?

- Methodological Answer :

- Compare calculated IR frequencies (scaled by 0.961–0.967) with experimental FT-IR data, focusing on key bands like C=O (~1700 cm) and N–O (~950 cm) .

- Adjust computational models to include solvent effects (e.g., PCM for dichloromethane) and anharmonic corrections .

Q. Why do NMR chemical shifts vary across studies for similar oxazolidines?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.